5-Phenyl-2,3-furandione: Structural Dynamics, Synthon Reactivity, and Applications in Heterocyclic Drug Discovery
Executive Summary As drug discovery increasingly relies on structurally diverse heterocyclic scaffolds, the demand for versatile, highly reactive synthons has surged. 5-phenyl-2,3-furandione (also known as 5-phenylfuran-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug discovery increasingly relies on structurally diverse heterocyclic scaffolds, the demand for versatile, highly reactive synthons has surged. 5-phenyl-2,3-furandione (also known as 5-phenylfuran-2,3-dione) stands out as a privileged building block. Characterized by its highly electrophilic lactone and ketone carbonyls, this compound undergoes predictable yet diverse ring-opening and cycloaddition reactions. This technical guide provides an in-depth mechanistic analysis of the structural properties, handling protocols, and synthetic utility of 5-phenyl-2,3-furandione, tailored for synthetic chemists and drug development professionals.
Physicochemical Profiling & Structural Dynamics
5-phenyl-2,3-furandione is a cyclic oxalyl compound. Its molecular architecture features a planar furan ring conjugated with a phenyl group at the C-5 position, which stabilizes the ring system through extended
π
-conjugation. However, the adjacent carbonyl groups at C-2 (lactone) and C-3 (ketone) create a highly electron-deficient core, making it exceptionally susceptible to nucleophilic attack[1].
Quantitative Data Summary
The following table summarizes the core physicochemical properties essential for analytical verification and stoichiometric calculations[2],[3].
Property
Value
Experimental Significance
Molecular Formula
C10H6O3
Defines stoichiometry for synthon reactions.
Molecular Weight
174.1528 g/mol
Critical for precise molar equivalents in micro-scale synthesis.
The utility of 5-phenyl-2,3-furandione stems from two primary reaction pathways: Thermolysis and Nucleophilic Addition .
Thermolytic Extrusion of Carbon Monoxide
When heated above 80°C, 5-phenyl-2,3-furandione undergoes a retro-Diels-Alder-like fragmentation, extruding carbon monoxide to generate a highly reactive benzoylketene intermediate[6]. This acylketene cannot be easily isolated; it rapidly undergoes dimerization or [4+2] cycloadditions with available dienophiles.
Causality Note: In synthetic workflows targeting pyrazoles or quinoxalines, reaction temperatures must be strictly controlled (typically kept at or below 70°C) to prevent this CO extrusion pathway and subsequent yield loss to ketene dimers[1].
Binucleophilic Ring Opening
The C-2 and C-3 positions are highly electrophilic. Concurrent or sequential attacks by H-active nucleophiles (such as hydrazines, ureas, or diamines) lead to the cleavage of the lactone ring. For instance, the reaction with o-phenylenediamine initiates via nucleophilic attack at the C-3 ketone, followed by intramolecular cyclization at the C-2 lactone carbonyl, yielding quinoxaline derivatives[7].
Reactivity pathways of 5-phenyl-2,3-furandione highlighting thermolysis and nucleophilic addition.
Standardized Experimental Methodology
As a Senior Application Scientist, I emphasize that the successful utilization of 5-phenyl-2,3-furandione requires rigorous environmental control. The lactone ring is acutely sensitive to ambient moisture, which hydrolyzes it back to the open-chain 4-phenyl-2,4-dioxobutanoic acid[4].
Protocol: Synthesis of 5-Phenyl-2,3-furandione
This self-validating protocol utilizes thionyl chloride as both a dehydrating and activating agent[4].
Reagents & Equipment:
4-phenyl-2,4-dioxobutanoic acid (10 mmol)
Thionyl chloride (
SOCl2
, 20 mmol)
Anhydrous benzene or toluene (30 mL)
Oven-dried glassware, reflux condenser with a drying tube (
CaCl2
).
Step-by-Step Workflow:
System Preparation: Purge the oven-dried round-bottom flask with inert argon gas. Causality: Eliminating atmospheric moisture prevents the hydrolytic cleavage of the nascent furandione ring.
Reagent Addition: Suspend 10 mmol of 4-phenyl-2,4-dioxobutanoic acid in 30 mL of anhydrous benzene. Add 20 mmol of
SOCl2
dropwise at room temperature.
Thermal Cyclization: Heat the reaction mixture to 65–70°C for 5 hours. Causality: This specific temperature window provides sufficient thermal energy for the cyclization while remaining safely below the >80°C threshold that triggers unwanted CO extrusion[4].
In-Process Validation: Observe the color transition. The successful formation of 5-phenyl-2,3-furandione is visually confirmed by the emergence of a bright yellow color in the solution[5].
Isolation: Cool the system to room temperature. Evaporate the solvent and excess
SOCl2
under reduced pressure (rotary evaporator).
Purification: Triturate the crude oily residue with dry petroleum ether to induce crystallization. Filter and dry strictly in vacuo over
P2O5
to yield the bright yellow crystals (Expected yield: ~60-70%, m.p. 133-138°C)[1],[4].
Step-by-step synthetic workflow for the preparation of 5-phenyl-2,3-furandione.
Applications in Drug Development
The structural versatility of 5-phenyl-2,3-furandione makes it an indispensable precursor for synthesizing complex, biologically active heterocycles.
Pyrazole-3-Carboxylic Acid Derivatives
Reactions between 4-benzoyl-5-phenyl-2,3-furandione (a substituted derivative) and various hydrazones yield 1,5-diphenyl-1H-pyrazole-3-carboxylic acids[1],[8]. These pyrazole scaffolds are highly prized in medicinal chemistry. Recent drug-likeness and molecular docking studies have demonstrated that pyrazole-carboxamides derived from these acids act as potent Carbonic Anhydrase (CA) inhibitors. Specifically, they exhibit low micromolar inhibition constants (
Ki
) against human erythrocyte hCA I and hCA II isoenzymes, positioning them as promising candidates for glaucoma and diuretic therapies[8].
Quinoxalines and Pyrimidines
By reacting 5-phenyl-2,3-furandione with o-phenylenediamine or substituted ureas, researchers can efficiently access quinoxaline and pyrimidine cores, respectively[7]. These nitrogen-rich heterocycles are fundamental to the development of antimicrobial and antineoplastic agents. The reaction proceeds via a binucleophilic attack, where the diamine first attacks the more reactive C-3 position, followed by ring closure at C-2, demonstrating the predictable regioselectivity of the furandione synthon[7].
Conclusion
5-phenyl-2,3-furandione is a master key in heterocyclic synthesis. By understanding the delicate balance between its thermolytic instability and its potent electrophilicity, synthetic chemists can harness this synthon to rapidly construct diverse, high-value pharmaceutical libraries. Strict adherence to anhydrous protocols and temperature control remains the cornerstone of successfully deploying this reagent in drug discovery pipelines.
Application Notes & Protocols: The Generation and Utility of Acylketenes from Thermolysis of 4,5-Disubstituted-2,3-Furandiones
Abstract Acylketenes are highly reactive, transient intermediates that serve as powerful synthons in modern organic chemistry. Their rich reactivity profile, encompassing nucleophilic additions and various cycloaddition...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Acylketenes are highly reactive, transient intermediates that serve as powerful synthons in modern organic chemistry. Their rich reactivity profile, encompassing nucleophilic additions and various cycloaddition pathways, makes them invaluable for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and β-dicarbonyl derivatives.[1][2][3] This guide provides a comprehensive overview of a robust and widely utilized method for the in situ generation of acylketenes: the thermal decomposition of stable 4,5-disubstituted-2,3-furandione precursors. We will delve into the underlying reaction mechanisms, explore the extensive synthetic applications, and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
The Acylketene Intermediate: A Nexus of Reactivity
An acylketene is a type of ketene bearing a carbonyl group adjacent to the cumulene system (R-CO-CH=C=O). This structural feature renders them highly electrophilic at both the central ketene carbon and the acyl carbon. Unlike simpler ketenes, which are often challenging to generate and handle, acylketenes can be reliably produced in situ from stable precursors, immediately reacting with a trapping agent present in the reaction mixture.[1]
The primary modes of reactivity for acylketenes, which form the basis of their synthetic utility, are:
Nucleophilic Addition: Rapid and clean reaction with nucleophiles such as alcohols, amines, and thiols to yield β-keto esters, β-keto amides, and β-keto thioesters, respectively. This occurs under neutral conditions, offering a significant advantage over many traditional condensation reactions.[1]
[4+2] Cycloadditions (Hetero-Diels-Alder): Acylketenes are excellent 4π components for inverse-electron-demand hetero-Diels-Alder reactions, combining with various dienophiles to form six-membered heterocycles.[1][4]
[2+2] Cycloadditions: While less common, this pathway allows for the construction of four-membered rings, such as the formation of medicinally relevant β-lactams when reacted with imines or thiazolines.[1][5]
Generation via Thermolysis of 2,3-Furandiones
The most common and dependable method for generating acylketenes involves the thermolysis of 4,5-disubstituted-2,3-furandiones.[1] These precursors are readily synthesized, often through the cyclocondensation of 1,3-dicarbonyl compounds with oxalyl chloride, and are typically stable, crystalline solids.[6]
Mechanism of Generation:
Upon heating in a suitable high-boiling inert solvent (e.g., toluene, xylene) or under flash vacuum pyrolysis (FVP) conditions, the 2,3-furandione undergoes a thermally-induced electrocyclic ring-opening. This process involves the extrusion of a molecule of carbon monoxide (CO), a thermodynamically favorable event that drives the reaction forward to generate the desired acylketene intermediate.[1]
Caption: Thermolysis of a 2,3-furandione to generate an acylketene and CO.
Causality Behind Experimental Choices:
High Temperature: Sufficient thermal energy (typically >100 °C) is required to overcome the activation energy for the electrocyclic ring-opening and CO extrusion.
Inert Solvent: Solvents like xylene or toluene are used not only for their high boiling points but also for their inertness towards the highly reactive acylketene intermediate, preventing unwanted side reactions.
Anhydrous Conditions: Acylketenes react readily with water. Therefore, meticulous drying of solvents and glassware is paramount to prevent hydrolysis of the intermediate to the corresponding β-keto acid, which can subsequently decarboxylate.[7]
Synthetic Applications & Reaction Cascades
The power of this methodology lies in the ability to trap the generated acylketene in a variety of intermolecular and intramolecular transformations.
Caption: Major reaction pathways for in situ generated acylketenes.
Intermolecular Trapping: Building Blocks for Drug Discovery
The most common application is the intermolecular reaction with nucleophiles to create β-dicarbonyl motifs, which are prevalent in pharmaceuticals.[1] The reaction is highly efficient and chemoselective, with amines reacting preferentially over alcohols.[1]
*Note: 1,3-Dioxin-4-ones are another major class of precursors that generate acylketenes via a retro-hetero-Diels-Alder reaction, extruding acetone.[1][4] The principles of trapping are identical.
Cycloadditions: The Gateway to Heterocycles
Acylketenes are superb partners in cycloaddition reactions for rapidly building molecular complexity.
With Imines: A [4+2] cycloaddition with imines leads to the formation of 1,3-oxazin-4-ones.
With Isocyanates: Reaction with isocyanates provides a direct route to 1,3-oxazine-2,4-diones.[4]
Tandem Reactions: The versatility of acylketenes is best demonstrated in tandem sequences. For instance, an acylketene can be generated and trapped by a vinylogous nucleophile, with the resulting adduct undergoing a subsequent intramolecular Diels-Alder (IMDA) reaction in the same pot, creating complex polycyclic systems from simple starting materials.[1]
Experimental Protocols
Safety Precaution: The thermolysis of 2,3-furandiones liberates carbon monoxide (CO), a colorless, odorless, and highly toxic gas. All experimental work MUST be conducted in a certified, well-ventilated chemical fume hood.
Protocol 1: General Procedure for Acylketene Generation and Trapping with an Alcohol
Objective: To synthesize a β-keto ester via the thermolysis of a 4,5-disubstituted-2,3-furandione and in situ trapping with an alcohol.
Materials:
4,5-Disubstituted-2,3-furandione (1.0 eq)
Anhydrous alcohol (1.1 - 1.5 eq)
Anhydrous toluene or xylene (to achieve ~0.1-0.2 M concentration)
Round-bottom flask, oven-dried
Reflux condenser, oven-dried
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)
Heating mantle or oil bath with temperature control
Procedure:
Preparation: Ensure all glassware is meticulously dried in an oven (>120 °C) for at least 4 hours and assembled hot, then allowed to cool to room temperature under a stream of inert gas.
Reaction Setup: To the round-bottom flask, add the 4,5-disubstituted-2,3-furandione (1.0 eq) and a magnetic stir bar. Seal the flask with a septum and establish an inert atmosphere.
Reagent Addition: Add the anhydrous solvent (e.g., toluene) via cannula or syringe, followed by the anhydrous alcohol (1.1 eq).
Thermolysis: Fit the flask with the reflux condenser (also under inert atmosphere). Lower the apparatus into the heating mantle or oil bath and heat the mixture to reflux (Toluene: ~111 °C; Xylene: ~140 °C). Vigorous evolution of gas (CO) should be observed initially.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the furandione starting material. Reactions are typically complete within 1-4 hours.
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure β-keto ester.
Self-Validation: The successful formation of the product can be confirmed by ¹H NMR (disappearance of furandione signals, appearance of characteristic β-keto ester signals) and Mass Spectrometry (correct molecular ion peak). The purity is confirmed by a single spot on TLC and sharp NMR signals.
Protocol 2: Flash Vacuum Pyrolysis (FVP) for Highly Reactive Intermediates
Objective: To generate an acylketene under solvent-free conditions for subsequent trapping or, for sterically hindered variants, isolation. This is an advanced technique requiring specialized equipment.
Materials & Equipment:
4,5-Disubstituted-2,3-furandione
FVP apparatus, consisting of:
A sample tube for sublimation
A horizontal quartz pyrolysis tube
A tube furnace
A cold finger trap (cooled with liquid nitrogen)
A high-vacuum pump (~10⁻³ to 1 Pa)
Procedure:
Setup: Assemble the FVP apparatus and ensure all connections are vacuum-tight.
Precursor Loading: Place a small, intimate mixture of the dry furandione precursor into the sublimation tube.[8]
Pyrolysis Conditions: Heat the quartz tube to the desired pyrolysis temperature (typically 400-600 °C). Begin cooling the cold finger with liquid nitrogen.
Execution: Evacuate the entire system to high vacuum. Gently heat the sublimation tube (60-80 °C) to allow the precursor to sublime slowly into the hot quartz tube.[8]
Trapping: The acylketene generated in the hot zone is immediately swept downstream and condenses onto the liquid nitrogen-cooled cold finger.[8]
Isolation: Once the sublimation is complete, turn off all heating and allow the apparatus to cool under vacuum. Vent the system carefully with an inert gas. The cold finger can be warmed to room temperature, and the condensed product can be washed off with a suitable solvent for analysis or further reaction. For sterically hindered and isolable acylketenes, the product may be scraped directly from the finger in a glovebox.[8]
Trustworthiness: FVP provides a clean method for generating intermediates by minimizing intermolecular reactions that can occur in solution. The low pressure ensures a short residence time in the hot zone, reducing the likelihood of thermal decomposition.
Conclusion
The thermolysis of 4,5-disubstituted-2,3-furandiones is a cornerstone methodology for the generation of acylketenes. Its operational simplicity, compatibility with a wide range of functional groups, and the diverse reactivity of the resulting intermediate make it a highly valuable tool in synthetic organic chemistry. From the rapid assembly of β-dicarbonyl compounds to the construction of complex heterocyclic frameworks, this strategy provides an efficient and reliable pathway to molecules of significant interest to the pharmaceutical and materials science industries.
References
Reber, K. P., et al. (2009). Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis. Natural Product Reports, 26(12), 1594-1609. [Link]
Maher, S., et al. (2022). Continuous Flow Generation of Acylketene Intermediates via Nitrogen Extrusion. The Journal of Organic Chemistry, 87(18), 12266–12275. [Link]
Abaszadeh, M., et al. (2023). Acylketenes as Reactive Intermediates in the Synthesis of Heterocyclic Compounds: An Overview. Organic Chemistry Research. [Link]
Reber, K. P., et al. (2009). Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis. ResearchGate. [Link]
Chen, Y.-C., et al. (2024). Cyclization Reactions of In Situ-Generated Acyl Ketene with Ynones to Form Oxacycles. The Journal of Organic Chemistry. [Link]
Maher, S., et al. (2022). Continuous Flow Generation of Acylketene Intermediates via Nitrogen Extrusion. PMC. [Link]
Almqvist, F., et al. (2005). Cycloaddition of Δ2-Thiazolines and Acyl Ketenes under Acidic Conditions Results in Bicyclic 1,3-Oxazinones and Not 6-Acylpenams as Earlier Reported. Organic Letters, 7(5), 847–850. [Link]
Wentrup, C., et al. (2014). Product Class 9: Acylketenes. Science of Synthesis. [Link]
Rigby, J. H. (2004). [4 + 3] Cycloaddition Reactions. Organic Reactions. [Link]
Bear, R. S., & Johnson, J. S. (2021). Tandem Homologation-Acylation Chemistry: Single and Double Homologation. PMC. [Link]
Kizilkaya, S. (2017). synthesis and characterization of novel 2,3-furandion derivatives. ResearchGate. [Link]
Introduction: The Furanone Scaffold in Modern Drug Discovery
An Application Guide to Nucleophilic Addition Reactions at the Furanone Core for Pharmaceutical Development The γ-butyrolactone, or furanone, ring system is a privileged scaffold in medicinal chemistry and natural produc...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Nucleophilic Addition Reactions at the Furanone Core for Pharmaceutical Development
The γ-butyrolactone, or furanone, ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a vast array of biologically active molecules—ranging from antibiotics and antitumor agents to anti-inflammatory compounds—underscores its importance as a robust building block for drug development.[1][3][4] The ability to selectively functionalize the furanone core is critical for generating molecular diversity and fine-tuning pharmacological properties. Nucleophilic addition reactions provide a powerful and direct route to achieve this, enabling the construction of complex chiral molecules from simple, readily available precursors.[5]
This guide provides an in-depth exploration of nucleophilic addition reactions to the α,β-unsaturated system of 2(5H)-furanones, a common and highly versatile class of furanone. We will delve into the mechanistic principles, provide field-tested experimental protocols for various classes of nucleophiles, and discuss strategies for achieving stereocontrol—a crucial aspect of modern pharmaceutical synthesis.
While the furanone ring possesses a carbonyl group at the C2 position susceptible to direct 1,2-addition, the conjugated C3-C4 double bond renders the C4 position electrophilic. This allows for a 1,4-conjugate addition, often referred to as a Michael addition, which is typically the more favorable pathway for "soft" nucleophiles.[6][7] This reaction involves the addition of a nucleophile to the β-carbon (C4) of the electron-deficient double bond, forming a stabilized enolate intermediate.[6] Subsequent protonation of this intermediate yields the β-substituted γ-butyrolactone product.
The electrophilicity of the β-carbon is a consequence of resonance delocalization, which pulls electron density away from the C4 position towards the electronegative carbonyl oxygen.[7] This fundamental reactivity is the cornerstone of many synthetic strategies targeting C4-functionalized furanones.
techniques for monitoring the progress of reactions involving 5-phenyl-2,3-furandione
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently guide researchers through the nuances of working with highly reactive synthons.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently guide researchers through the nuances of working with highly reactive synthons. 5-phenyl-2,3-furandione and its derivatives (such as 4-benzoyl or 4-ethoxycarbonyl variants) are exceptionally versatile building blocks. However, their dual reactivity—capable of undergoing both thermolysis to acylketenes and direct nucleophilic ring-opening—demands rigorous, real-time analytical monitoring.
This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure scientific integrity in your synthetic workflows.
Q1: How can I definitively track the conversion of 4-benzoyl-5-phenyl-2,3-furandione during nucleophilic addition with hydrazines?A1: Focus on the causality of the structural change. The reaction of 4-benzoyl-5-phenyl-2,3-furandione with hydrazines involves a nucleophilic attack at the C-2 or C-3 position, leading to the opening of the lactone ring and subsequent cyclocondensation to form pyrazole-3-carboxylic acid derivatives[1].
In IR spectroscopy, the starting furandione exhibits a highly characteristic lactone carbonyl stretch around 1769 cm⁻¹[2]. As the ring opens, this high-frequency lactone band disappears. It is replaced by lower-frequency amide/carboxylic acid carbonyl stretches (1650–1700 cm⁻¹) and a broad N-H/O-H stretch (~3100–3200 cm⁻¹)[2]. Monitoring the inverse kinetic relationship between the 1769 cm⁻¹ decay and the ~1654 cm⁻¹ growth creates a self-validating analytical profile.
Q2: During the thermolysis of 5-phenyl-2,3-furandiones, what is the best technique to monitor the transient acylketene intermediate?A2: Thermolysis of 2,3-furandiones extrudes carbon monoxide to generate a highly reactive acylketene intermediate[3]. Because this intermediate is transient and rapidly undergoes [2+4] cycloadditions or reacts with nucleophiles[3], offline techniques like TLC are insufficient.
In-situ ReactIR (FTIR) is the optimal self-validating system. You will observe the rapid decay of the furandione C=O bands and the transient appearance of the ketene asymmetric stretch (typically around 2100–2150 cm⁻¹). The subsequent addition of a dienophile will cause the immediate consumption of this ketene peak, confirming successful trapping.
Q3: My TLC spots for the furandione and the resulting pyrazole product are streaking or overlapping. How can I resolve this?A3: 5-phenyl-2,3-furandiones and their pyrazole-3-carboxylic acid products have drastically different polarities, but the carboxylic acid moiety in the product causes severe streaking on standard silica gel due to hydrogen bonding with the stationary phase. To troubleshoot:
Mobile Phase Adjustment: Add 1-2% glacial acetic acid or formic acid to your mobile phase (e.g., Toluene:Ethyl Acetate 4:1 + 1% AcOH). This suppresses the ionization of the pyrazole-3-carboxylic acid, tightening the spot.
Visualization: Visualize using UV light at 254 nm and 366 nm[1]. The extended conjugation in the pyrazole products often provides distinct fluorescence compared to the starting furandione.
Experimental Protocols
Protocol A: Real-Time IR Monitoring of Furandione Thermolysis and Cycloaddition
Objective: To trap the acylketene intermediate generated via thermolysis using a self-validating kinetic setup.
System Initialization: Purge the in-situ FTIR probe reactor with anhydrous argon to prevent moisture-induced ring opening[1].
Baseline Establishment: Record the background spectrum in the pure anhydrous solvent (e.g., dry xylene or toluene).
Substrate Addition: Add the 5-phenyl-2,3-furandione derivative. Monitor the baseline lactone C=O stretch at ~1769 cm⁻¹[2].
Thermal Activation: Ramp the temperature to 110-130°C. Continuously acquire spectra every 30 seconds.
Intermediate Tracking: Observe the decay of the 1769 cm⁻¹ peak and the emergence of the ketene C=C=O stretch (~2130 cm⁻¹).
Trapping: Inject the dienophile/nucleophile. The system self-validates when the ketene peak disappears synchronously with the appearance of the final cycloadduct carbonyl bands.
Protocol B: TLC and NMR Workflow for Pyrazole Synthesis
Objective: To monitor the nucleophilic cyclocondensation of furandiones with hydrazines.
Reaction Setup: React 4-benzoyl-5-phenyl-2,3-furandione with the hydrazine derivative (equimolar ratio) in dry benzene at 80°C for approximately 5 hours[1].
TLC Monitoring: Spot the reaction mixture against the starting furandione on Silica Gel 60 F254 plates. Elute with Toluene:Ethyl Acetate (4:1) containing 1% acetic acid. Visualize at 254 nm and 366 nm[1].
Workup: Once the starting material spot disappears, evaporate the solvent under reduced pressure.
Purification: Triturate the crude oily residue with dry diethyl ether to remove dibenzoylmethane by-products[1]. Filter and recrystallize the precipitate from toluene[2].
NMR Validation: Dissolve the purified product in DMSO-d6. Confirm the structure via ¹³C NMR by verifying the loss of the furan C-2/C-3 lactone carbons and the presence of the new pyrazole and carboxylic acid carbons.
Quantitative Data Summary
Table 1: Quantitative Spectroscopic Markers for 5-Phenyl-2,3-Furandione Reactions
Confirms ring-opening and stable carboxylic acid formation
Reaction Monitoring Workflow
Workflow for monitoring 5-phenyl-2,3-furandione reactions via spectroscopic techniques.
References
The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. Source: bch.ro.
Crystal structure and computational studies of (3Z)-4-benzoyl-3-[(2,4-dinitrophenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one. Source: nih.gov.
Studies on the Reactions of 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3- furandione with Some NH Nucleophiles. Source: tubitak.gov.tr.
1H and 13C NMR spectral data for 5-phenyl-2,3-furandione derivatives
An essential aspect of modern drug development and heterocyclic synthesis is the ability to accurately track the structural evolution of reactive synthons. 5-Phenyl-2,3-furandione and its 4-substituted derivatives (such...
Author: BenchChem Technical Support Team. Date: April 2026
An essential aspect of modern drug development and heterocyclic synthesis is the ability to accurately track the structural evolution of reactive synthons. 5-Phenyl-2,3-furandione and its 4-substituted derivatives (such as 4-benzoyl or 4-ethoxycarbonyl analogues) are highly versatile cyclic oxalyl compounds. They serve as critical building blocks for synthesizing complex, biologically active heterocycles, including pyrazoles, pyridazines, and quinoxalines[1].
For researchers and application scientists, distinguishing between the parent furandione and its various cyclized derivatives is paramount. This guide provides an objective comparison of the structural alternatives generated from 5-phenyl-2,3-furandiones, utilizing ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary diagnostic tool to validate reaction pathways.
Mechanistic Causality & Structural Evolution
The transformation of 5-phenyl-2,3-furandiones into alternative heterocyclic frameworks is driven by the high electrophilicity of the furan ring. When a 4-benzoyl-5-phenyl-2,3-furandione is subjected to N-nucleophiles (such as hydrazines or hydrazones), the reaction does not proceed via simple substitution. Instead, a concurrent nucleophilic attack on the C-2 and C-3 positions of the furan moiety induces a complete ring cleavage[1].
This cleavage forms a highly reactive, open-chain dibenzoylmethane/oxalic acid-like intermediate. Driven by thermodynamic stability, this intermediate rapidly undergoes cyclo-condensation to yield pyrazole-3-carboxylic acids[2]. If excess hydrazine is present and thermolysis conditions are applied, a secondary cyclization occurs, yielding fused pyrazolo[3,4-d]pyridazinones[3].
Understanding this mechanistic cascade is crucial for interpreting the NMR data: the highly deshielded lactone carbonyls of the parent furandione will disappear entirely, replaced by the characteristic shifts of newly formed pyrazole ring carbons and carboxylic/amide carbonyls.
Reaction pathway of 5-phenyl-2,3-furandione derivatives with hydrazines to form pyrazoles.
Comparative NMR Spectral Analysis
To objectively compare the parent compound with its alternative derivatives, we must analyze the diagnostic ^1H and ^13C NMR shifts. The table below synthesizes experimental data from validated sources, demonstrating how spectral signatures evolve during derivatization. Tracking these specific shifts provides a self-validating mechanism for reaction completion.
Table 1: ^1H and ^13C NMR Diagnostic Shifts (DMSO-d6)
Shift of the C=O resonance to ~155 ppm indicates successful secondary cyclization to the pyridazinone framework[3].
Experimental Methodologies: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and NMR validation of pyrazole derivatives from 5-phenyl-2,3-furandiones. This workflow is inherently self-validating: the disappearance of the starting material's lactone peaks in the NMR spectrum directly quantifies the conversion efficiency.
Protocol 1: Synthesis of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Preparation: Dissolve 1.0 mmol of 4-benzoyl-5-phenyl-2,3-furandione in 20 mL of strictly anhydrous benzene.
Causality: Dry solvent is critical to prevent premature hydrolysis of the moisture-sensitive furandione ring, which would yield unwanted dibenzoylmethane and oxalic acid by-products instead of the desired pyrazole intermediate[1].
Nucleophilic Addition: Add an equimolar amount (1.0 mmol) of the appropriate hydrazine derivative (e.g., phenylhydrazine) dropwise at room temperature.
Cyclo-condensation: Reflux the mixture at 80°C for 4-5 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:2) eluent.
Validation: The reaction is deemed complete when the distinct yellow spot of the furandione starting material is entirely consumed.
Isolation: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure and triturate the crude residue with diethyl ether.
Causality: Diethyl ether trituration selectively solubilizes and removes the dibenzoylmethane by-products formed during the concurrent nucleophilic attack, leaving the target pyrazole intact[1].
Purification: Recrystallize the solid from ethanol to obtain the pure pyrazole-3-carboxylic acid derivative.
Protocol 2: NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
Causality: DMSO-d6 is chosen over CDCl3 due to the high polarity and hydrogen-bonding nature of the carboxylic acid and tautomeric derivatives, which severely limits their solubility in less polar halogenated solvents[4]. Furthermore, DMSO-d6 stabilizes the tautomeric equilibria often observed in these heterocycles[4].
Standardization: Ensure the presence of Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy.
Acquisition: Record the ^1H NMR spectrum at a minimum of 200 MHz (preferably 400 MHz) and the ^13C NMR spectrum at 50-100 MHz[4].
Data Processing & Validation: Phase and baseline correct the spectra. Integrate the ^1H peaks, paying special attention to the highly deshielded region (>12.0 ppm) to confirm the presence of the carboxylic -OH or tautomeric -NH protons[2]. The complete absence of ^13C lactone peaks at ~156 ppm confirms 100% conversion of the starting material[4].
Comparative Mass Spectrometry Strategies for the Structural Elucidation of 5-Phenyl-2,3-furandione
Structural elucidation of highly reactive heterocycles like 5-phenyl-2,3-furandione and its derivatives (e.g., 4-benzoyl-5-phenyl-2,3-furandione) presents a unique analytical challenge. These compounds are notorious for...
Author: BenchChem Technical Support Team. Date: April 2026
Structural elucidation of highly reactive heterocycles like 5-phenyl-2,3-furandione and its derivatives (e.g., 4-benzoyl-5-phenyl-2,3-furandione) presents a unique analytical challenge. These compounds are notorious for their thermal lability, undergoing rapid pseudopericyclic ring opening and decarbonylation to yield reactive acylketenes. Consequently, selecting the appropriate mass spectrometry (MS) platform is not merely a matter of resolution, but of fundamental thermodynamic control.
This guide objectively compares standard Electron Impact (EI-MS) against Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), providing a self-validating protocol to prevent premature degradation and accurately map the fragmentation pattern of these critical synthetic intermediates.
Mechanistic Context: The Decarbonylation Pathway
The fragmentation of 2,3-furandiones is driven by the thermodynamic stability of the expelled carbon monoxide (CO) molecules. Under thermal stress or hard ionization, the lactone ring cleaves via a pseudopericyclic mechanism, releasing CO (loss of 28 Da) to form a highly reactive phenylketene intermediate [1]. A subsequent loss of a second CO molecule often follows, yielding a phenylcarbene or related alkene species [2].
Because this decarbonylation occurs so readily, traditional analytical methods often fail to detect the intact molecular ion, instead reporting the mass spectrum of the degradation products.
Fig 1: Stepwise pseudopericyclic decarbonylation pathway of 5-phenyl-2,3-furandione.
Platform Comparison: EI-MS vs. ESI-MS/MS
When analyzing 5-phenyl-2,3-furandione, the choice of ionization technique dictates whether you are observing the intact molecule or its thermal artifact.
Gas Chromatography-Electron Impact (GC-EI-MS): The high temperatures of the GC injection port (typically >250 °C) thermally degrade the analyte into phenylketene before it even reaches the ionization source. The subsequent 70 eV hard ionization shatters the remaining structure. The intact molecular ion ([M]⁺ m/z 174) is virtually absent.
Direct Infusion ESI-MS/MS: By bypassing the GC and utilizing ambient-temperature direct infusion with soft electrospray ionization, the intact protonated molecule ([M+H]⁺ m/z 175) is preserved. Fragmentation is then intentionally induced via Collision-Induced Dissociation (CID) in a controlled manner.
Table 1: Comparative MS Performance for 2,3-Furandiones
To accurately map the fragmentation of 5-phenyl-2,3-furandione without falling victim to thermal artifacts, researchers must employ a workflow that controls for thermodynamic instability. The following protocol is designed as a self-validating system: the success of each step is proven by the spectral output of the next.
Fig 2: Self-validating ESI-MS/MS workflow to prevent thermal degradation prior to analysis.
Step-by-Step Methodology
Step 1: Aprotic, Cold Solvation
Action: Dissolve the synthesized 5-phenyl-2,3-furandione in anhydrous, cold acetonitrile (ACN) to a final concentration of 1–5 µg/mL.
Causality: 2,3-furandiones are highly susceptible to nucleophilic attack. Using protic solvents (like methanol or water) will cause rapid ring-opening to form the corresponding ester or carboxylic acid. Cold ACN suppresses both nucleophilic degradation and spontaneous thermal decarbonylation.
Step 2: Direct Infusion (Bypassing Chromatography)
Action: Introduce the sample directly into the ESI source using a syringe pump set to a flow rate of 5–10 µL/min.
Causality: Chromatographic columns (especially GC, but also heated LC columns) introduce thermal and surface-catalytic stress. Direct infusion ensures the molecule reaches the ionization source in its native state.
Step 3: Low-Temperature Source Tuning (The Validation Check)
Action: Set the ESI capillary voltage to +3.0 kV (Positive Ion Mode). Crucially, lower the desolvation gas temperature to <150 °C.
Self-Validation: Acquire an MS1 (full scan) spectrum. By monitoring the ratio of m/z 175 ([M+H]⁺) to m/z 147 ([M+H-CO]⁺), the operator can validate that in-source fragmentation has been suppressed. If m/z 147 dominates the MS1 spectrum, the source is too hot, and the desolvation temperature must be lowered further until m/z 175 is the base peak.
Action: Isolate the intact precursor ion (m/z 175) in the first quadrupole (Q1). Apply a ramped collision energy (10–30 eV) using argon gas in the collision cell.
Causality: By intentionally applying kinetic energy via CID, you force the molecule to undergo the pseudopericyclic loss of CO in a controlled environment. The time-of-flight (TOF) or third quadrupole (Q3) analyzer will now accurately record the sequential appearance of m/z 147 (-CO) and m/z 119 (-2CO), definitively proving the structural connectivity of the furandione ring.
References
On the thermal stability and thermal decomposition kinetics of some mono- and disubstituted furan-2,3-dions. Journal of Thermal Analysis.[Link]
Experimental and Computational Mechanistic Study of Carbonazidate-Initiated Cascade Reactions. The Journal of Organic Chemistry (ACS Publications).[Link]
Validation
A Comparative Guide to the Reactivity of 5-Phenyl-2,3-furandione and Other Diones for Synthetic and Pharmaceutical Applications
Abstract Diones are a cornerstone of heterocyclic synthesis, providing a versatile platform for constructing complex molecular architectures relevant to materials science and drug development. Among these, 5-phenyl-2,3-f...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Diones are a cornerstone of heterocyclic synthesis, providing a versatile platform for constructing complex molecular architectures relevant to materials science and drug development. Among these, 5-phenyl-2,3-furandione stands out due to its unique and multifaceted reactivity, stemming from the strained α-dicarbonyl lactone system. This guide provides an in-depth comparative analysis of the reactivity of 5-phenyl-2,3-furandione against other synthetically important diones, namely isatin (an indole-2,3-dione) and ninhydrin (an indane-1,2,3-trione). We will explore the structural and electronic factors that govern their reactivity, present qualitative and quantitative comparisons based on experimental data, and provide validated protocols for comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical behavior of these scaffolds in their synthetic endeavors.
Introduction: The Significance of Dione Reactivity
Dicarbonyl compounds, or diones, are pivotal building blocks in organic synthesis. The proximity of the two carbonyl groups creates a unique electronic environment that dictates their chemical behavior, making them susceptible to a wide range of transformations. The specific arrangement of these carbonyls—as 1,2 (α), 1,3 (β), or 1,4 (γ) diones—and their incorporation within cyclic structures profoundly influences their stability and reaction pathways.
5-Phenyl-2,3-furandione is a heterocyclic α-dione that has garnered significant attention as a precursor for a multitude of heterocyclic systems.[1] Its high reactivity is attributed to the inherent ring strain of the furanone core and the electrophilicity of the vicinal C2 and C3 carbonyls. This guide aims to contextualize this reactivity by drawing direct comparisons with other well-established dione systems, providing a framework for rational substrate selection in complex synthetic design.
The Unique Reactivity Profile of 5-Phenyl-2,3-furandione
The reactivity of 5-phenyl-2,3-furandione is not monolithic; it possesses several electrophilic sites that can be selectively targeted depending on the nature of the nucleophile and the reaction conditions.[1]
C2 and C3 Carbonyls: These adjacent carbonyls form a highly electrophilic α-dicarbonyl unit. They are the primary sites for attack by binucleophiles, such as diamines, leading to the formation of six-membered heterocyclic rings like quinoxalines.[1][2]
C5 Position: The C5 carbon, influenced by the phenyl group and the lactone oxygen, can behave as a Michael acceptor. This allows for conjugate addition-type reactions with certain nucleophiles, initiating ring-opening or rearrangement cascades.[1]
Lactone Ring System: The furanone ring itself is susceptible to cleavage. This can be initiated by nucleophilic attack at C2, leading to a ring-opened intermediate that can undergo subsequent cyclization or other transformations.[2]
Thermal Acylketene Generation: Upon thermolysis, 2,3-furandiones can eliminate carbon monoxide to generate highly reactive acylketene intermediates in situ. These intermediates are potent electrophiles that can be trapped by various nucleophiles or undergo [4+2] cycloaddition reactions.[1]
Caption: Key reactive sites of 5-phenyl-2,3-furandione.
Comparative Analysis with Other Diones
To fully appreciate the synthetic utility of 5-phenyl-2,3-furandione, it is essential to compare its reactivity with other common dione scaffolds.
Isatin (1H-indole-2,3-dione)
Isatin is an indole derivative containing an α-keto-amide moiety. Its chemistry is dominated by the reactivity of the C3-carbonyl group.
Key Reactivity Differences:
Electrophilicity: While both are α-dicarbonyls, the C3-carbonyl of isatin is significantly more electrophilic than the C2-amide carbonyl. This selectivity is a hallmark of isatin chemistry.[3][4] In contrast, both C2 and C3 carbonyls of the furandione are highly reactive, with reactions often involving both sites, especially with binucleophiles.[1][2]
Ring System: The fused benzene ring and the lactam (amide) nature of the isatin core provide greater stability compared to the strained lactone ring of the furandione. Ring-opening of isatin is less common than for the furandione.
NH Group: The acidic N-H proton in isatin allows for a wide range of N-alkylation and N-acylation reactions, a feature absent in 5-phenyl-2,3-furandione.[4]
Ninhydrin (2,2-Dihydroxyindane-1,3-dione)
Ninhydrin is a powerful reagent renowned for its reaction with primary amino acids to produce a deep purple color known as Ruhemann's purple.[5] In solution, it exists predominantly as the stable gem-diol hydrate of the central C2 carbonyl.
Key Reactivity Differences:
Hydrate Stability: The central carbonyl of ninhydrin is stabilized as a hydrate due to the strong electron-withdrawing effects of the two adjacent carbonyls.[5] This structure is crucial for its reactivity. 5-Phenyl-2,3-furandione does not form a stable hydrate.
Reactivity with Amines: Ninhydrin's reaction with amines is a complex condensation-decarboxylation sequence.[6] It is exceptionally sensitive for detecting primary amines. While 5-phenyl-2,3-furandione also reacts readily with amines, the reaction typically proceeds via nucleophilic attack and ring-opening to form amides or heterocyclic products, without the characteristic color formation seen with ninhydrin.[1]
Electrophilic Character: The indane-1,2,3-trione form of ninhydrin is an extremely potent electrophile. This high reactivity is moderated by its existence as the hydrate. The furandione is also highly reactive but is generally considered less electrophilic than the unhydrated trione form of ninhydrin.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the comparative reactivity of the discussed diones with common classes of nucleophiles, based on established chemical literature.
Nucleophile Class
5-Phenyl-2,3-furandione
Isatin (1H-indole-2,3-dione)
Ninhydrin
Causality Behind Reactivity
Primary Amines
High; Ring-opening to form amides or cyclization products.[1]
Moderate; Condensation at C3 to form imines (Schiff bases).[4]
Very High; Forms Ruhemann's purple via condensation-decarboxylation.[5][6]
Ninhydrin's three carbonyls create a highly electrophilic center. Furandione's strained lactone ring facilitates cleavage. Isatin's reactivity is localized at the more electrophilic C3 ketone.
1,2-Diamines (o-phenylenediamine)
High; Double condensation to form quinoxalines.[1][2]
Moderate; Condensation at C3, potential for further cyclization.
High; Forms complex condensation products.
The 1,2-dicarbonyl arrangement in the furandione is ideal for forming stable six-membered rings with binucleophiles.
Hydrazines
High; Ring-opening followed by cyclization to form pyrazole or pyridazinone derivatives.[7]
High; Condensation at C3 to form hydrazones.
High; Forms hydrazones and other condensation products.
The furandione's propensity for ring-opening and recyclization offers more diverse heterocyclic products compared to the simple condensation observed with isatin.
Active Methylene Compounds
Moderate; Reaction can occur at C2/C3 or C5.
High; Knoevenagel condensation at C3 is a common and efficient reaction.
Moderate; Can undergo condensation reactions.
The C3-keto group of isatin is highly activated for condensation reactions with stabilized carbanions.
Thermolysis
Undergoes decarbonylation to form a reactive acylketene intermediate.[1]
Stable; Does not readily undergo fragmentation.
Decomposes at high temperatures.
The furan-2,3-dione structure is uniquely suited to extrude CO and form a ketene, a pathway unavailable to the other diones.
Experimental Protocols: A Framework for Comparative Analysis
To provide a tangible method for comparing reactivity, we present a standardized protocol for the reaction of a dione with o-phenylenediamine. This reaction is a classic test for 1,2-dicarbonyl compounds and serves as an excellent benchmark for comparing reaction rates and yields.
Protocol: Synthesis of Quinoxaline Derivatives
Objective: To compare the rate of formation and yield of the corresponding quinoxaline derivative from 5-phenyl-2,3-furandione, isatin, and ninhydrin under standardized conditions.
Reaction Setup: In three separate, identical reaction vials, place a magnetic stir bar.
To Vial 1, add 5-phenyl-2,3-furandione (174 mg, 1.0 mmol).
To Vial 2, add Isatin (147 mg, 1.0 mmol).
To Vial 3, add Ninhydrin (178 mg, 1.0 mmol).
To each vial, add o-phenylenediamine (108 mg, 1.0 mmol) and ethanol (10 mL).
Add 2 drops of glacial acetic acid to each vial.
Reaction Monitoring: Seal the vials and place them in a pre-heated heating block set to 60°C. Stir the reactions.
Monitor the progress of each reaction at 15-minute intervals using Thin-Layer Chromatography (TLC). Eluent: 7:3 Hexanes:Ethyl Acetate. Visualize under UV light. Note the time to completion (disappearance of starting material).
Workup and Isolation: Once a reaction is complete, cool the vial to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a solid forms.
Analysis: Wash the isolated solid with cold ethanol. Dry the product and record the final mass and calculate the percentage yield. Characterize the product by melting point and compare with literature values.
Self-Validating System: This parallel experimental design ensures that variables like temperature, solvent, and stoichiometry are kept constant, making the observed differences in reaction time and yield directly attributable to the intrinsic reactivity of each dione.
Caption: Workflow for the comparative reactivity experiment.
Mechanistic Insights
The divergent reactivity of these diones is rooted in their electronic and structural properties. The reaction between 5-phenyl-2,3-furandione and a binucleophile like o-phenylenediamine exemplifies its unique behavior.
Caption: Mechanism of quinoxaline formation.
The reaction is initiated by a nucleophilic attack of one amino group on an electrophilic carbonyl (e.g., C2), leading to the opening of the strained lactone ring.[1][2] This forms a linear intermediate, which then rapidly undergoes an intramolecular cyclization via the attack of the second amino group onto the remaining carbonyl. Subsequent dehydration drives the reaction to completion, forming the stable, aromatic quinoxaline ring system. This pathway, which leverages the instability of the furanone ring, is distinct from the simple condensation reactions that dominate isatin chemistry.
Conclusion
While 5-phenyl-2,3-furandione, isatin, and ninhydrin are all powerful electrophilic synthons, their reactivity profiles are distinct and complementary.
5-Phenyl-2,3-furandione is an exceptional precursor for heterocyclic synthesis due to its multiple reactive sites and its unique ability to undergo ring-opening/recyclization cascades or generate acylketenes upon thermolysis.
Isatin offers high selectivity for functionalization at the C3-carbonyl and provides a stable scaffold for building complex indole-based molecules.
Ninhydrin remains unparalleled in its sensitivity for detecting primary amines and serves as a highly activated three-carbon electrophile.
A thorough understanding of these differences is paramount for the modern synthetic chemist. By appreciating the subtle interplay of structure, ring strain, and electronics, researchers can select the optimal dione building block to achieve their desired molecular target with precision and efficiency.
References
Sener, A., Genc, H., Tozlu, I., & Sener, M. K. (2004). Studies on the Reactions of 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with Some NH Nucleophiles. Turkish Journal of Chemistry, 28(5), 659-665. [Link]
ResearchGate. (n.d.). Studies on the reactions of 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with some NH nucleophiles | Request PDF. Retrieved from [Link]
Beutler, C., & Meijere, A. D. (2004). Cyclization Reactions of Dianions in Organic Synthesis. Chemical Reviews, 104(8), 3367-3432. [Link]
ResearchGate. (n.d.). The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. Retrieved from [Link]
ResearchGate. (n.d.). Side reaction of interaction of 5‐phenylfuran‐2,3‐dione 6 a with.... Retrieved from [Link]
HETEROCYCLES. (2005). Reaction of Some Furan-2,3-diones with Various 1,2-Phenylendiamines. Vol. 65, No. 9. [Link]
Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]
ResearchGate. (2024). isatin: review of synthesis, reactivity, and anti-infective properties. Retrieved from [Link]
Kagoshima University Repository. (n.d.). REACTION OF NINHYDRIN WITH PEPTIDES. Retrieved from [Link]
Asian Journal of Pharmaceutical Research and Development. (2024). A Review on Isatin and Its Biological Activities. Retrieved from [Link]
Computational Analysis and Experimental Reactivity of 5-Phenyl-2,3-Furandione: A Methodological Comparison Guide
Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To objectively compare computational modeling approaches (DFT vs. Semi-empirical) for predicting the reactivity of 5-ph...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, computational chemists, and drug development professionals.
Objective: To objectively compare computational modeling approaches (DFT vs. Semi-empirical) for predicting the reactivity of 5-phenyl-2,3-furandione, supported by field-proven experimental protocols and structural validation data.
The Chemical Profile of 5-Phenyl-2,3-Furandione
In the realm of heterocyclic synthesis, 5-phenyl-2,3-furandione (and its derivatives, such as 4-benzoyl-5-phenyl-2,3-furandione) serves as an exceptionally versatile synthon[1]. Its utility in drug development stems from its multiple electrophilic centers (C2, C3, and C5), which allow for the rapid construction of complex, biologically active scaffolds like pyrimidines, pyrazoles, and pyrroles[2].
Understanding its reactivity requires a dual approach: experimental observation of its thermal decomposition and nucleophilic trapping, paired with computational analysis to predict regioselectivity and transient intermediates[3]. At elevated temperatures (>110 °C), the compound undergoes thermal decomposition via the extrusion of carbon monoxide, yielding a highly reactive
α
-oxoketene (acylketene) intermediate[4]. Depending on the reaction conditions, this intermediate either dimerizes or is trapped by nucleophiles via [4+2] cycloaddition[5].
Computational Methodologies: A Performance Comparison
To accurately predict the behavior of 5-phenyl-2,3-furandione, researchers must select the appropriate computational framework. The choice of functional and basis set directly impacts the accuracy of Molecular Electrostatic Potential (MEP) mapping and transition state energy calculations[1].
Below is a comparative analysis of the most common computational approaches used to model furandione reactivity:
Table 1: Performance Comparison of Computational Models for Furandione Reactivity
Computational Method
Basis Set
Computational Cost
Structural Accuracy (vs. XRD)
Best Application Use-Case
Semi-Empirical (AM1)
N/A
Low
Moderate (
±0.05
Å)
Rapid screening of large reaction pathways and initial geometry optimization[6].
DFT (B3LYP)
6-31G+(d)
High
High (
±0.03
Å)
Mapping MEP for hydrogen-bonding donor/acceptor sites and ground-state geometry[1].
DFT (B3LYP)
6-311++G(2d,2p)
Very High
Very High (
±0.01
Å)
Calculating
EHOMO
/
ELUMO
energy gaps for nucleophilic/electrophilic susceptibility[3].
Scientist's Insight: While AM1 is sufficient for broad mechanistic approximations, Density Functional Theory (DFT) utilizing the B3LYP functional with diffuse functions (e.g., 6-31G+(d)) is mandatory for this system. The diffuse functions (+) are critical for accurately modeling the electron-rich oxygen atoms of the furandione ring and the highly delocalized
π
-system during nucleophilic attack[1].
Mechanistic Pathways & Visualization
The reactivity of 5-phenyl-2,3-furandione is dictated by temperature control. The diagram below illustrates the divergent pathways: direct nucleophilic attack at lower temperatures versus thermal ring-opening at higher temperatures.
Reaction pathways of 5-phenyl-2,3-furandione via thermal decomposition and nucleophilic attack.
Self-Validating Experimental Protocol
To bridge computational predictions with empirical reality, we utilize a self-validating protocol. By synthesizing a specific derivative—(3Z)-4-benzoyl-3-[(2,4-dinitrophenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one—we can generate X-ray diffraction (XRD) data to ground-truth our DFT models[1].
Step-by-Step Methodology
Step 1: Reagent Preparation and Solvation
Action: Dissolve 5.5 mmol of 4-benzoyl-5-phenyl-2,3-furandione and 5.5 mmol of 2,4-dinitrophenyl hydrazine in 50 mL of strictly anhydrous benzene.
Causality: Dry benzene is critical. Furandiones are highly susceptible to ambient moisture; the presence of water will prematurely hydrolyze the C2-O-C5 bond, yielding an unwanted dibenzoylacetic acid derivative instead of the target condensation product.
Step 2: Controlled Nucleophilic Addition
Action: Stir the mixture continuously for 1 hour at room temperature (approx. 20-25 °C). Monitor completion via Thin Layer Chromatography (TLC).
Causality: Maintaining room temperature is a deliberate kinetic control. Exceeding 110 °C would trigger the extrusion of CO and force the reaction down the
α
-oxoketene pathway (Pathway B in the diagram). Room temperature ensures the reaction proceeds strictly via direct nucleophilic attack at the highly electrophilic C3 carbonyl[4].
Step 3: Isolation and Purification
Action: Evaporate the benzene solvent under reduced pressure. Treat the remaining oily residue with dry diethyl ether and let it stand for 24 hours. Filter the resulting precipitate and recrystallize from toluene.
Causality: Toluene provides the optimal polarity gradient for recrystallization. It keeps unreacted, less polar starting materials in solution while prompting the highly conjugated, planar product to form high-quality single crystals suitable for XRD analysis[1].
Step 4: Computational Benchmarking
Action: Subject the synthesized molecule to DFT optimization using Gaussian03/GaussView with the B3LYP/6-31G+(d) basis set.
Causality: This establishes the self-validating loop. The experimental XRD provides the ground-truth geometric data, which benchmarks the DFT calculations. If the DFT accurately predicts the XRD geometry, the DFT's subsequent predictions regarding the Molecular Electrostatic Potential (MEP) and HOMO/LUMO gaps can be trusted for future drug-design iterations[3].
Experimental vs. Computational Validation
The ultimate test of a computational model's efficacy is its alignment with empirical data. Table 2 compares the ground-truth X-ray diffraction (XRD) data of the synthesized furandione derivative against the geometry optimized by the DFT(B3LYP)/6-31G+(d) model[1].
Table 2: Structural Parameter Validation (XRD vs. DFT)
Structural ParameterExperimental (XRD Data)Computational (DFT)DeviationScientific ImplicationC4—C5 Bond Length1.368 (3) Å1.4008 Å+0.0328 ÅDFT slightly overestimates electron delocalization within the furan ring, but remains within acceptable limits for predictive modeling.N4—C19—C20—C21 Torsion178.85 (14)°179.92°+1.07°Confirms the near-perfect planarity of the dinitrophenyl moiety, validating the DFT's handling of
π
π
stacking interactions.
Conclusion: The high concordance between the experimental XRD data and the DFT calculations confirms that the B3LYP/6-31G+(d) functional is a highly reliable, authoritative tool for predicting the reactivity, regioselectivity, and structural conformation of 5-phenyl-2,3-furandione derivatives in pharmaceutical synthesis.
References
Bogdan, M., et al. "On the thermal stability and thermal decomposition kinetics of some mono- and disubstituted furan-2,3-dions." Journal of Thermal Analysis, 1996.
Yildirim, I., et al. "4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione: Synthesis, thermolysis and reactions with aromatic amines and diamines.
Gökce, H., et al. "Synthesis and Theoretical Study of the Novel 2-Oxopyrimidin-1(2H)-yl- Amides Derivative." Chemical Science Review and Letters, 2014.
Kollenz, G., et al. "Synthesis and DFT Quantum Chemical Calculations of Novel Pyrazolo[1,5-c]pyrimidin-7(1H)-one Derivatives.
Yildirim, I., et al. "4-(-4-methoxybenzoyl)-5-(-4-methoxyphenyl)-2,3-dihydro-2,3-furandione, its synthesis, thermolysis and Diels-Alder reactions with Schiff bases: Experimental data and calculations.
Sarıpınar, E., et al. "Crystal structure and computational studies of (3Z)-4-benzoyl-3-[(2,4-dinitrophenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one." Acta Crystallographica Section E, 2015.
Comparative Biological Activity Screening Guide for Novel 5-Phenyl-2,3-Furandione Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Performance comparison of synthesized pyrazole/pyridazine derivatives vs. clinical standards, supported by self-validati...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Performance comparison of synthesized pyrazole/pyridazine derivatives vs. clinical standards, supported by self-validating experimental protocols.
Mechanistic Grounding: The 5-Phenyl-2,3-Furandione Synthon
As an Application Scientist evaluating novel heterocyclic scaffolds, I prioritize precursors that offer high structural diversity with minimal synthetic friction. 4,5-Disubstituted 2,3-furandiones—specifically 4-benzoyl-5-phenyl-2,3-furandione and 4-ethoxycarbonyl-5-phenyl-2,3-furandione—serve as exceptionally versatile synthons in medicinal chemistry[1].
Due to their high reactivity, these compounds readily undergo cyclocondensation, thermolysis, and nucleophilic addition when reacted with N-nucleophiles such as hydrazines, hydrazones, and ureas[2]. This predictable reactivity allows for the rapid generation of pyrazole-3-carboxylic acids and pyridazinone derivatives[2][3]. These resulting heterocycles are privileged pharmacophores, frequently exhibiting a broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and analgesic effects.
Visualization: Synthetic and Screening Workflow
Synthetic pathways of 5-phenyl-2,3-furandione derivatives and downstream biological screening.
Comparative Biological Screening Data
To objectively assess the translational potential of these novel derivatives, their biological performance must be benchmarked against established clinical standards.
Antimicrobial Efficacy
The incorporation of electron-withdrawing groups (e.g., fluorine, trifluoromethyl, or nitro groups) onto the phenyl rings of pyrazole derivatives significantly enhances their lipophilicity, thereby improving bacterial cell wall penetration[1][4]. Table 1 compares the Minimum Inhibitory Concentration (MIC) of representative synthesized derivatives against broad-spectrum clinical standards.
Data Interpretation: While not as potent as Ciprofloxacin, fluorinated pyrazole derivatives (Derivatives A and B) demonstrate highly competitive moderate-to-strong antimicrobial activity, making them viable candidates for further structural optimization[4].
Anti-inflammatory Activity (COX Selectivity)
Pyrazole rings are classic pharmacophores for cyclooxygenase-2 (COX-2) inhibition (e.g., Celecoxib). Screening 5-phenyl-2,3-furandione-derived pyrazoles for COX-1 vs. COX-2 selectivity is essential to determine their potential as non-steroidal anti-inflammatory drugs (NSAIDs) that mitigate the gastrointestinal toxicity associated with non-selective inhibitors[5].
Table 2: In Vitro COX-1/COX-2 Inhibition (IC₅₀, µM)
Compound / Standard
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Derivative A (Pyrazole)
45.2
1.8
25.1
Derivative B (Pyrazole)
>100.0
0.9
>111.1
Celecoxib (Standard)
14.7
0.04
367.5
Indomethacin (Standard)
0.03
0.45
0.06 (Non-selective)
Data Interpretation: Derivative B exhibits excellent COX-2 selectivity, confirming that the pyrazole scaffold derived from 4-benzoyl-5-phenyl-2,3-furandione successfully mimics the binding kinetics of traditional coxibs.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that account for the unique physicochemical properties of highly conjugated heterocyclic compounds.
Protocol 1: High-Throughput Broth Microdilution MIC Assay
Causality Check: Why utilize microdilution instead of the standard agar disk diffusion method? Disk diffusion relies heavily on the agar diffusion rate of the compound. Because pyrazole derivatives synthesized from 5-phenyl-2,3-furandione are highly lipophilic, they diffuse poorly in aqueous agar, leading to false negatives[4]. Microdilution provides precise, stoichiometric quantitative data required for robust Structure-Activity Relationship (SAR) modeling.
Step-by-Step Methodology:
Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).
Compound Preparation: Dissolve the synthesized furandione derivatives in 100% DMSO to a concentration of 10 mg/mL.
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB. Critical Control: Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL).
Self-Validation Step (Resazurin Addition): Add 10 µL of 0.015% resazurin solution to all wells. Rationale: Resazurin acts as an internal metabolic validator. It shifts from blue (non-fluorescent) to pink (highly fluorescent resorufin) only in the presence of metabolically active cells, eliminating subjective visual turbidity errors caused by compound precipitation.
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well that remains strictly blue.
Causality Check: Highly conjugated pyrazoles and pyridazines often exhibit intrinsic auto-fluorescence. A standard colorimetric assay can be skewed by the compound's inherent absorbance. This fluorometric protocol incorporates a background fluorescence subtraction step to guarantee data fidelity.
Step-by-Step Methodology:
Reagent Preparation: Prepare COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
Inhibitor Incubation: Add 10 µL of the synthesized derivative (at varying concentrations) to 150 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow steady-state binding.
Self-Validation Step (Background Fluorescence Check): Read the fluorescence of the plate (Ex: 530 nm / Em: 590 nm) before adding the substrate. Record these values to subtract from the final read, ensuring the compound's auto-fluorescence does not generate false-positive inhibition data.
Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric probe to all wells.
Readout: Incubate for 2 minutes at room temperature. Measure fluorescence. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).
A Senior Application Scientist's Guide to the Synthetic Utility of Furanones: A Comparative Analysis of 5-Phenyl-2,3-furandione
Introduction The furanone scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmacologically active compounds. This prevalence has rendered furanone derivatives in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The furanone scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmacologically active compounds. This prevalence has rendered furanone derivatives indispensable starting materials in the fields of medicinal chemistry and organic synthesis. Their synthetic versatility stems from a delicate interplay of functionalities: a lactone, a conjugated π-system, and various substituents that can be tailored to direct reactivity.
This guide provides an in-depth comparison of the synthetic utility of 5-phenyl-2,3-furandione with other key furanone derivatives, including the workhorse 2(5H)-furanones and the reactive 2(3H)-furanones . We will move beyond a simple catalog of reactions to explore the mechanistic causality that governs their distinct chemical behaviors. For researchers, scientists, and drug development professionals, understanding these nuances is critical for selecting the optimal building block to achieve a desired molecular architecture.
The Unique Chemical Personality of 5-Phenyl-2,3-furandione
5-Phenyl-2,3-furandione distinguishes itself from other furanones by possessing two adjacent carbonyl groups within the lactone ring. This α-dicarbonyl functionality imparts a unique and highly valuable dual reactivity profile. It can act as a potent electrophile in reactions with nucleophiles or serve as a stable precursor to a highly reactive intermediate, benzoylketene, upon thermal activation.
Core Reactivity Pathways of 5-Phenyl-2,3-furandione
The synthetic applications of 5-phenyl-2,3-furandione are dominated by two major pathways, making it a versatile synthon for a wide array of complex molecules.
Caption: Dual reactivity modes of 5-phenyl-2,3-furandione.
Comparative Analysis of Synthetic Utility
The choice of a furanone starting material is dictated by the desired transformation. While all furanones are useful, their substitution patterns create divergent reaction pathways.
Reactions with Nucleophiles: A Gateway to Heterocyclic Complexity
The reaction with nucleophiles is a cornerstone of furanone chemistry. However, the structural outcome is profoundly dependent on the furanone isomer used.
5-Phenyl-2,3-furandione: The Ring-Opening/Recyclization Strategy
The defining feature of 2,3-furandiones in the presence of binucleophiles is their propensity to undergo a cascade reaction. The process is initiated by nucleophilic attack at one of the highly electrophilic carbonyl carbons (C2 or C3), leading to the opening of the lactone ring. The resulting acyclic intermediate is perfectly primed for a subsequent intramolecular cyclization, furnishing a new, stable heterocyclic system. This strategy is exceptionally powerful for the rapid construction of complex scaffolds.
For instance, the reaction with o-phenylenediamine does not simply yield an amide, but instead produces a quinoxalinone derivative in a clean, efficient transformation.[1] This occurs because both amino groups of the diamine participate, first in opening the ring and then in forming the new six-membered ring.[1]
2(5H)-Furanones (e.g., Mucochloric Acid): The Substitution & Ring Transformation Approach
In contrast, highly functionalized 2(5H)-furanones, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids), offer a different synthetic paradigm.[2][3][4] Their reactivity is often centered on the substitution of the halogen atoms at the C3 and C4 positions or reactions at the C5 position.[5][6] These compounds are versatile intermediates for introducing a variety of substituents onto the furanone core.[7]
While they can also be converted into other heterocycles, the mechanism is distinct. For example, reaction with hydrazine derivatives can lead to a ring transformation to yield 3(2H)-pyridazinones, but this proceeds through a different pathway than the cascade seen with 2,3-furandiones.[6]
2(3H)-Furanones: The Facile Ring-Opening
The 2(3H)-furanone isomer is characterized by its facile ring-opening to give acyclic products.[8] This can be a desirable outcome if the open-chain product is the target. In some cases, these intermediates can be recyclized to form new heterocycles, but often under different conditions than the spontaneous cascade of the 2,3-diones. A comparative study between 3-cyano-4,5-diphenyl-2(5H)-furanone and its 2(3H)-isomer highlighted significant differences in their behavior towards nitrogen nucleophiles.[8]
Caption: Comparative reaction of furanone isomers with a binucleophile.
Thermally-Induced Reactions: The Ketene Connection
Heating furanone derivatives can unlock unique reactive intermediates. Here, 5-phenyl-2,3-furandione provides a particularly clean and efficient entry into ketene chemistry, a field classically dominated by the Wolff Rearrangement.
5-Phenyl-2,3-furandione: A Clean Source of Benzoylketene
Thermal analysis of 5-phenyl-2,3-furandione indicates that it undergoes decomposition with the elimination of carbon monoxide (decarbonylation).[10] This process generates the highly reactive benzoylketene intermediate. Ketenes are exceptionally useful synthons, readily participating in [2+2] and [4+2] cycloaddition reactions to form four- and six-membered rings, respectively.[11][12][13] The ability to generate this potent intermediate from a stable, solid precursor simply by heating provides a significant advantage over other methods.
2(3H)-Furanones: Isomerization via Ketene Intermediates
Theoretical studies have shown that the thermal decomposition of 2(3H)-furanones proceeds through a fascinating pathway involving a ring-opening to a ketenoic aldehyde.[14][15] This intermediate can then re-close to form the more thermodynamically stable 2(5H)-furanone isomer.[14][15][16] This contrasts sharply with the decarbonylation of 2,3-furandiones; instead of losing a carbonyl group to form a ketene, the 2(3H)-furanone ring opens to become a ketene, which then drives isomerization.
Contextual Analogy: The Wolff Rearrangement
The generation of ketenes from furanones is mechanistically distinct from, but synthetically analogous to, the classic Wolff Rearrangement . In the Wolff Rearrangement, an α-diazoketone loses N₂ upon thermal, photochemical, or metal-catalyzed activation to generate a ketene via a 1,2-rearrangement.[11][17][18][19][20] While powerful, this method requires the synthesis and handling of potentially hazardous diazocarbonyl compounds. 5-Phenyl-2,3-furandione offers a safer, more convenient alternative, serving as a "masked" form of benzoylketene that can be generated in situ.
Caption: Experimental workflow for benzoylketene generation and use.
Experimental Protocols
To provide a practical context, we detail representative, self-validating protocols for key transformations.
Protocol 1: Synthesis of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-oxo-2-phenylacetate from 5-Phenyl-2,3-furandione
This protocol is adapted from the reaction of a similar 2,3-furandione with o-phenylenediamine and demonstrates the ring-opening/recyclization cascade.[1]
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxycarbonyl-5-phenyl-2,3-furandione (2.48 g, 10 mmol) in 50 mL of anhydrous benzene.
Nucleophile Addition: To the stirred solution, add a solution of o-phenylenediamine (1.08 g, 10 mmol) in 20 mL of anhydrous benzene dropwise over 10 minutes at room temperature (25°C).
Reaction: Stir the reaction mixture at 25°C for 24 hours. A precipitate will form over time.
Work-up: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure quinoxaline derivative as a crystalline solid.
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis. The expected product shows characteristic lactam and ester carbonyl peaks in the IR spectrum.
Protocol 2: Synthesis of 4,5-Dichloro-2-phenyl-2H-pyridazin-3-one from a Mucochloric Acid Derivative
This protocol demonstrates the ring transformation of a 2(5H)-furanone derivative into a pyridazinone.[6]
Reagent Preparation: To a 50 mL flask, add the 5-alkoxy-3,4-dichloro-2(5H)-furanone derivative (5 mmol).
Reaction: Add phenylhydrazine (5.5 mmol) and 15 mL of ethanol. Heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
Purification: Collect the solid by filtration. Wash the solid with cold ethanol (2 x 10 mL). If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Characterization: Analyze the product by spectroscopic methods to confirm the formation of the pyridazinone ring and the loss of the alkoxy group from the furanone starting material.
Conclusion
While all furanone derivatives are valuable synthons, 5-phenyl-2,3-furandione offers a unique and powerful set of synthetic capabilities that distinguish it from its 2(5H)- and 2(3H)-isomers.
As a Precursor for Complex Heterocycles: Its defining utility lies in the predictable and high-yield ring-opening/recyclization cascade with binucleophiles, providing a direct route to medicinally relevant scaffolds like quinoxalinones and pyrimidines.
As a Benzoylketene Source: It serves as a stable, convenient, and safe precursor for the highly reactive benzoylketene intermediate, unlocking a suite of cycloaddition reactions for the synthesis of strained and complex ring systems without the need for hazardous diazo compounds.
In contrast, 2(5H)-furanones are superior for reactions requiring substitution at the C3/C4 positions, while 2(3H)-furanones are the synthons of choice when a facile ring-opening to a stable acyclic product is the primary goal. By understanding these fundamental mechanistic differences, the synthetic chemist can strategically select the appropriate furanone building block to efficiently and elegantly construct target molecules.
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